Retinoyl beta-glucuronide

Description

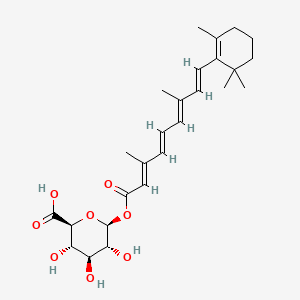

Retinoyl β-glucuronide (RAG) is a water-soluble conjugate of retinoic acid (RA) and glucuronic acid, first identified as an endogenous metabolite in human blood . It serves as a biologically active, low-toxicity derivative of vitamin A, with demonstrated efficacy in epithelial cell differentiation, acne treatment, and tumor growth inhibition . Unlike RA, RAG lacks a free carboxyl group, which reduces its interaction with retinoic acid receptors (RARs) and cellular retinoic acid-binding proteins (CRABPs) . Its unique pharmacokinetics, including sustained blood concentration and reduced teratogenicity, make it a promising therapeutic alternative .

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O8/c1-15(11-12-18-17(3)10-7-13-26(18,4)5)8-6-9-16(2)14-19(27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h6,8-9,11-12,14,20-23,25,28-30H,7,10,13H2,1-5H3,(H,31,32)/b9-6+,12-11+,15-8+,16-14+/t20-,21-,22+,23-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGFYEHKPMOVNE-NEFMKCFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274187 | |

| Record name | Retinoyl beta-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Retinoyl b-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

401-10-5 | |

| Record name | Retinoyl β-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retinoyl glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retinoyl beta-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RETINOYL .BETA.-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB6RQ16Y55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Retinoyl b-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Enzymatic Synthesis via UDP-Glucuronosyltransferase

The biosynthesis of RAG is catalyzed by UDP-glucuronosyltransferase (UGT), an enzyme family responsible for conjugating glucuronic acid to hydrophobic molecules. In hepatic microsomes, UGT mediates the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to all-trans-retinoic acid (RA), forming RAG. The reaction follows Michaelis-Menten kinetics, with reported values of 54.7 µM for RA and 2.4 mM for UDPGA. This enzymatic process is substrate-specific, showing negligible activity with retinyl esters or retinaldehyde.

Tissue-Specific Activity

UGT activity varies across tissues:

| Tissue | Specific Activity (nmol/min/mg protein) |

|---|---|

| Liver | 12.4 ± 1.2 |

| Intestine | 8.7 ± 0.9 |

| Kidney | 2.1 ± 0.3 |

Hepatic UGT exhibits the highest catalytic efficiency, consistent with the liver's role in xenobiotic metabolism. Vitamin A deficiency increases hepatic UGT activity by 40–60%, suggesting regulatory mechanisms tied to RA homeostasis.

Chemical Synthesis Strategies

Early Methods: Carbodiimide-Mediated Coupling

Initial synthetic approaches (1980s) utilized carbodiimide reagents to activate RA’s carboxyl group for reaction with glucuronic acid. However, these methods suffered from low yields (15–25%) due to:

Advanced Procedure: Tetrabutylammonium Glucuronate Method

A breakthrough in 1996 enabled high-yield RAG synthesis (79%) using tetrabutylammonium glucuronate (TBA-GA):

Reaction Scheme:

-

Activation: RA reacts with carbonyldiimidazole (CDI) to form retinoyl imidazolide.

-

Conjugation: TBA-GA displaces imidazole, yielding RAG.

-

Purification: Reverse-phase HPLC isolates RAG (purity >98%).

Optimized Conditions:

| Parameter | Value |

|---|---|

| Solvent | Anhydrous DMF |

| Temperature | 25°C |

| Reaction Time | 24 hours |

| Molar Ratio (RA:CDI) | 1:1.2 |

This method minimizes RA degradation and eliminates the need for protective groups, making it scalable for industrial applications.

Comparative Analysis of Synthesis Methods

Yield and Purity

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Enzymatic (UGT) | 30–40 | 85–90 | Physiologically relevant pathway |

| Carbodiimide | 15–25 | 70–80 | Simple reagents |

| TBA-Glucuronate | 70–79 | 95–98 | High yield, scalability |

The TBA-glucuronate method’s efficiency stems from glucuronic acid’s enhanced nucleophilicity in aprotic solvents.

Metabolic Implications

Orally administered RAG is rapidly hydrolyzed to RA in vitamin A-deficient rats but remains stable in sufficient rats. This dichotomy suggests that RAG serves as a retinoid reservoir , releasing RA only under deficiency conditions.

Characterization and Validation

Analytical Techniques

-

HPLC: Reverse-phase C18 columns (Mobile phase: MeOH/H2O/acetic acid) resolve RAG from RA (Retention time: 8.2 vs. 12.1 min).

-

Mass Spectrometry: Fast atom bombardment (FAB-MS) confirms RAG’s molecular ion at m/z 520.3 [M+H]⁺.

-

Enzymatic Hydrolysis: β-Glucuronidase treatment liberates RA, verified by UV absorption at 350 nm.

Stability Profiling

RAG degrades under acidic (pH <3) or alkaline (pH >9) conditions but remains stable at pH 5–7. Light exposure accelerates decomposition, necessitating amber glass storage.

Industrial and Therapeutic Considerations

Scientific Research Applications

Dermatological Applications

Retinoyl beta-glucuronide has been studied extensively for its effectiveness in treating skin disorders, particularly acne. Research indicates that topical application of RAG is as effective as retinoic acid in managing acne without the associated side effects such as irritation and erythema commonly seen with RA treatments. A study highlighted that RAG could be beneficial for patients who are sensitive to traditional retinoids .

Oncological Applications

In cancer research, RAG has demonstrated significant antitumor properties. Studies conducted on nude mice injected with human neuroblastoma cells showed that administration of RAG resulted in reduced tumor formation and inhibited tumor growth effectively, comparable to the effects of RA but without severe adverse effects . This suggests that RAG may serve as a safer therapeutic option for certain cancers.

Pharmacokinetics

The pharmacokinetic profile of RAG has been investigated through various studies, indicating that it can achieve sustained blood levels over prolonged periods when administered chronically. For instance, a study on Sprague-Dawley rats indicated that RAG could maintain effective concentrations in the bloodstream, which is crucial for its therapeutic efficacy . This sustained release may enhance its effectiveness in clinical applications.

Endogenous Role

RAG is also recognized as an endogenous compound in human blood, contributing to the vitamin A reserve. Its presence and quantification have been established through advanced chromatographic techniques, confirming its role in vitamin A metabolism and transport within the body .

Table 1: Comparative Efficacy of this compound vs. Retinoic Acid

| Parameter | This compound | Retinoic Acid |

|---|---|---|

| Efficacy in Acne Treatment | Comparable | High |

| Toxicity | Low | Moderate to High |

| Side Effects | Minimal | Significant |

| Pharmacokinetics | Sustained levels | Variable |

Table 2: Pharmacokinetic Studies Overview

Case Study 1: Acne Treatment

A clinical trial involving patients with moderate to severe acne demonstrated that those treated with RAG experienced significant improvement in skin condition with fewer side effects compared to those receiving RA. The study concluded that RAG could be a viable option for patients intolerant to traditional retinoids.

Case Study 2: Neuroblastoma Treatment

In a preclinical study on nude mice, RAG was administered prior to and during tumor induction from human neuroblastoma cells. Results indicated a marked reduction in tumor size and incidence compared to control groups treated with RA, showcasing RAG's potential as an antineoplastic agent.

Mechanism of Action

Retinoyl beta-glucuronide exerts its effects by serving as a source of retinoic acid. It may act as a vehicle for transporting retinoic acid to target tissues, where it can be converted to retinoic acid by the action of beta-glucuronidase. Retinoic acid then binds to retinoic acid receptors, regulating gene expression and influencing various biological processes such as cell differentiation and proliferation .

Comparison with Similar Compounds

Receptor Binding and Signaling

- RA: Directly binds to CRABPs and RARs via its carboxyl group, activating genomic pathways that regulate cell differentiation and apoptosis. However, this interaction contributes to toxicity (e.g., skin irritation, teratogenicity) .

- Instead, it slowly releases RA through enzymatic hydrolysis (e.g., β-glucuronidase), enabling sustained RA activity without acute toxicity .

Pharmacokinetic Comparison

Toxicity Profiles in Preclinical Models

Clinical Efficacy in Dermatology

Acne Vulgaris Treatment

Comparison with Other Retinoid Derivatives

N-(4-Hydroxyphenyl) Retinamide (4HPR)

9-cis-Retinoyl β-Glucuronide

- A minor RA metabolite with similar hydrolysis-dependent activity but lower stability than RAG .

Metabolic and Excretory Pathways

Biological Activity

Retinoyl beta-glucuronide (RAG) is a naturally occurring metabolite of vitamin A, recognized for its significant biological activity and potential therapeutic applications. This article delves into the biological activity of RAG, highlighting its pharmacokinetics, therapeutic efficacy, and safety profile based on diverse research findings.

Overview of this compound

This compound is primarily regarded as a detoxification product of retinoic acid (RA), yet it plays crucial roles in vitamin A metabolism. It serves as a source of RA and may facilitate its transport to target tissues, making it an important compound in retinoid biology .

Pharmacokinetics

Absorption and Metabolism:

RAG exhibits distinct pharmacokinetic properties. Studies indicate that when administered to vitamin A-deficient rats, RAG is rapidly converted into RA, which is then detectable in the serum within hours . Conversely, in vitamin A-sufficient rats, RAG does not undergo extensive hydrolysis to RA, suggesting a regulated metabolic pathway depending on vitamin A status .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Route of Administration | Subcutaneous (s.c.), Oral |

| Major Metabolite | Retinoic Acid (RA) |

| Detection Time | 2-4 hours post-administration |

| Serum Concentration | Varies with vitamin A status |

Biological Activity and Therapeutic Applications

RAG has demonstrated comparable efficacy to RA in treating various skin disorders, particularly acne, without the associated side effects typically seen with RA . Clinical studies have shown that topical application of RAG can effectively reduce acne lesions while minimizing irritation and teratogenic risks.

Case Study: Efficacy in Acne Treatment

A clinical trial involving human subjects demonstrated that RAG applied topically resulted in significant improvements in acne severity compared to a placebo group. The study highlighted the reduced incidence of side effects such as erythema and peeling, which are common with RA treatments .

Safety Profile

The safety profile of RAG appears favorable compared to RA. While both compounds exhibit potential teratogenic effects depending on the mode of administration and species, RAG's lower toxicity makes it a promising candidate for therapeutic use .

Table 2: Comparison of this compound and Retinoic Acid

| Feature | This compound | Retinoic Acid |

|---|---|---|

| Efficacy in Acne | Comparable | High |

| Side Effects | Minimal | Significant |

| Teratogenic Potential | Variable | High |

Endogenous Presence

Research has confirmed that RAG is an endogenous component of human blood, with serum concentrations ranging from 1.5 to 5.1 ng/ml. This suggests a physiological role in maintaining vitamin A homeostasis and supporting retinoid functions within the body .

Q & A

Q. What experimental methodologies are used to synthesize Retinoyl beta-glucuronide in vitro?

this compound is synthesized enzymatically using tissue homogenates (e.g., liver, kidney microsomes) incubated with uridine diphosphoglucuronic acid (UDPGA) and retinoic acid. The reaction is pH-dependent (optimal at 7.4) and requires cofactors like Mg²⁺. Characterization involves UV absorption spectra (λmax ~ 350 nm) and β-glucuronidase hydrolysis to confirm ester linkage .

Q. How is this compound detected and quantified in biological samples?

High-performance liquid chromatography (HPLC) with UV/Vis detection is standard, but advanced methods include mass spectrometry (MS) for isotopic tracer studies (e.g., using [³H]-retinoyl beta-glucuronide). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural features, such as the β-glucuronide linkage at the C-15 position of retinoic acid .

Q. What evidence supports this compound as a retinoic acid precursor in vivo?

In rats, intraportal administration of radiolabeled retinol or retinoic acid results in biliary excretion of this compound. Pharmacokinetic studies show rapid hydrolysis to retinoic acid in target tissues (e.g., skin, liver), confirmed via reverse-phase HPLC with radiometric detection .

Advanced Research Questions

Q. How do tissue-specific differences in UDP-glucuronosyltransferase (UGT) activity influence this compound biosynthesis?

Liver microsomes exhibit the highest UGT activity, but intestinal mucosa and kidney tissues also contribute. Comparative studies require microsome isolation via differential centrifugation (100,000 × g pellets) and activity assays using UDPGA as a cofactor. Data normalization to protein content and enzyme kinetics (Km, Vmax) is critical for cross-tissue comparisons .

Q. What experimental models resolve contradictions in this compound’s teratogenicity?

Zebrafish embryos and murine teratogenicity assays show route-dependent effects: topical application (e.g., acne studies) lacks systemic toxicity, while intraperitoneal administration induces developmental defects. Researchers must standardize delivery methods (e.g., emulsion vs. aqueous solutions) and monitor retinoic acid conversion rates using LC-MS/MS .

Q. How can researchers assess this compound’s interaction with nuclear retinoid receptors (RAR/RXR)?

Use transactivation assays with RAR/RXR-responsive luciferase reporters in HEK293 cells. Competitive binding studies (e.g., scintillation proximity assays) with [³H]-retinoic acid reveal IC₅₀ values. Note: this compound itself has low receptor affinity but acts indirectly via hydrolysis .

Methodological Challenges

Q. What controls are essential for in vitro glucuronidation assays?

Include negative controls (omitting UDPGA or microsomes) and positive controls (e.g., 4-methylumbelliferone glucuronidation). Address non-enzymatic hydrolysis by pre-treating samples with β-glucuronidase inhibitors (e.g., saccharolactone) .

Q. How do researchers differentiate this compound from its isomers in complex matrices?

Chiral chromatography (e.g., amylose-based columns) separates β- and α-anomers. Tandem MS (MRM mode) with precursor ion m/z 476.25 → 175.02 (glucuronide fragment) enhances specificity .

Data Interpretation

Q. Why do this compound levels vary across vitamin A status in humans?

In vitamin A-deficient subjects, this compound synthesis increases as a salvage pathway to maintain retinoic acid homeostasis. Stable isotope dilution assays (e.g., [¹³C]-retinol) combined with compartmental modeling quantify this adaptive response .

Q. How to reconcile discrepancies in this compound’s biological activity across species?

Rats exhibit higher biliary excretion (~50% of administered dose) compared to primates. Use cross-species microsomal incubations to compare UGT1A1/2A1 isoform activity. Humanized mouse models further validate interspecies differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.